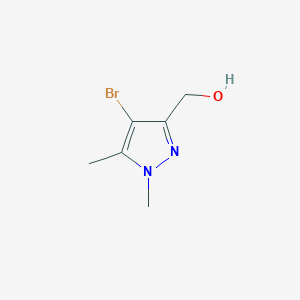

(4-Bromo-1,5-dimetil-1H-pirazol-3-il)metanol

Descripción general

Descripción

“(4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol” is a chemical compound with the empirical formula C6H9O1N2Br1 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “(4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol”, involves various strategies. One such strategy is the multicomponent approach, which involves the cyclocondensation of hydrazine with a carbonyl system . Another method involves the reaction of 4-bromo-1-(2-chloroethyl)-1H-pyrazole prepared from 4-bromopyrazole with in situ generated PhSNa, PhSeNa, Na(2)S, and Na(2)Se .

Molecular Structure Analysis

The molecular structure of “(4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The molecular weight of this compound is 205.05 .

Physical And Chemical Properties Analysis

“(4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol” is a solid substance . The empirical formula of this compound is C6H9O1N2Br1, and its molecular weight is 205.05 .

Aplicaciones Científicas De Investigación

Síntesis de Moléculas Bioactivas

(4-Bromo-1,5-dimetil-1H-pirazol-3-il)metanol: sirve como un intermedio versátil en la síntesis de diversas moléculas bioactivas. Sus grupos funcionales bromo y metanol lo convierten en un candidato adecuado para modificaciones químicas adicionales, lo que lleva a la creación de compuestos con posibles propiedades antibacterianas, antiinflamatorias, anticancerígenas, analgésicas, anticonvulsivas, antihelmínticas, antioxidantes y herbicidas .

Aplicaciones Antimicrobianas

La parte de pirazol es conocida por sus propiedades antimicrobianas. Los derivados sintetizados a partir de This compound se pueden probar contra un espectro de patógenos bacterianos y fúngicos. Esto incluye la investigación de nuevos tratamientos para cepas de bacterias y hongos resistentes a los medicamentos .

Inhibición de la Corrosión

En entornos industriales, la corrosión de los metales puede ser un problema significativo. Los compuestos derivados de This compound se pueden aplicar como inhibidores de la corrosión, particularmente en ambientes ácidos. Su eficacia se puede evaluar mediante análisis gravimétrico, polarización de Tafel y espectroscopia de impedancia electroquímica (EIS) .

Investigación de Productos Químicos Agrícolas

En la agricultura, la necesidad de nuevos herbicidas y pesticidas es continua. El núcleo de pirazol de This compound se puede explotar para desarrollar nuevos compuestos que se dirijan a plagas o malezas específicas, reduciendo el impacto ambiental y mejorando el perfil de seguridad de los productos químicos agrícolas .

Investigación Antioxidante

Los antioxidantes juegan un papel crucial en la neutralización de los radicales libres y la prevención del daño relacionado con el estrés oxidativo. Los derivados de This compound se pueden evaluar por su capacidad antioxidante, lo que puede conducir al desarrollo de nuevos agentes terapéuticos para enfermedades causadas por el estrés oxidativo .

Safety and Hazards

Mecanismo De Acción

Target of Action

Pyrazole-bearing compounds, which include (4-bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol, are known for their diverse pharmacological effects . They have been shown to act as inhibitors of liver alcohol dehydrogenase .

Mode of Action

It is known that 4-substituted pyrazoles, including (4-bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol, can act as inhibitors of liver alcohol dehydrogenase . This suggests that (4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol may interact with this enzyme, potentially altering its function and leading to changes in the metabolism of alcohol in the body.

Biochemical Pathways

Given its potential role as an inhibitor of liver alcohol dehydrogenase , it may impact the metabolic pathway of alcohol in the body. Alcohol dehydrogenase plays a crucial role in the metabolism of alcohol, converting it into acetaldehyde, a toxic metabolite. Inhibition of this enzyme could potentially disrupt this pathway, leading to changes in the body’s response to alcohol.

Result of Action

Given its potential role as an inhibitor of liver alcohol dehydrogenase , it may lead to alterations in the metabolism of alcohol in the body, potentially leading to an accumulation of alcohol or its metabolites.

Propiedades

IUPAC Name |

(4-bromo-1,5-dimethylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2O/c1-4-6(7)5(3-10)8-9(4)2/h10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSECUJSMUXCNJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1073067-93-2 | |

| Record name | (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

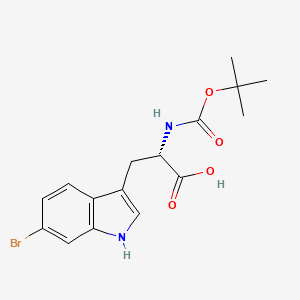

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1376429.png)

![Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B1376435.png)